Cas no 1804743-11-0 (Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a trifluoromethoxy group, a fluoromethyl substituent, and an iodine atom, offering versatile reactivity for cross-coupling reactions and further functionalization. The presence of both fluorine and trifluoromethoxy groups enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. The ester moiety allows for straightforward derivatization, while the iodine serves as a handle for metal-catalyzed transformations. This compound is particularly useful in medicinal chemistry for the development of novel therapeutics and in material science for advanced functional materials.
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate structure
1804743-11-0 structure
Product name:Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate
CAS No:1804743-11-0
MF:C9H6F4INO3
Molecular Weight:379.046928882599
CID:4837512

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate
    • インチ: 1S/C9H6F4INO3/c1-17-8(16)5-6(18-9(11,12)13)4(2-10)3-15-7(5)14/h3H,2H2,1H3
    • InChIKey: WRWXGLIICGYYGN-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)OC)C(=C(C=N1)CF)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 48.4

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029089080-1g
Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate
1804743-11-0 97%
1g
$1,534.70 2022-04-01

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Professional Introduction of Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804743-11-0)

Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate, with the CAS number 1804743-11-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methyl ester group, a trifluoromethoxy group, an iodo group, and a fluoromethyl substituent. The combination of these functional groups makes this compound a versatile building block for various applications.

The pyridine ring serves as the central framework of this molecule, providing a rigid structure that facilitates specific chemical reactivity. The methyl ester group at the 3-position of the pyridine ring contributes to the compound's solubility and stability, making it suitable for use in various synthetic reactions. The trifluoromethoxy group at the 4-position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its reactivity in certain reactions. Additionally, the iodo group at the 2-position is highly reactive and can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate in drug discovery. Its unique combination of functional groups allows for precise control over pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Researchers have explored its application as a lead compound for developing novel therapeutics targeting various diseases, including cancer and infectious disorders. The fluoromethyl substituent has been shown to enhance bioavailability and reduce toxicity in preclinical models, making this compound a promising candidate for further development.

In addition to its medicinal applications, this compound has also found utility in materials science. The trifluoromethoxy group imparts high thermal stability and chemical resistance to the molecule, making it an ideal candidate for use in advanced materials such as high-performance polymers and electronic devices. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be used to synthesize polymers with exceptional mechanical and electrical properties.

The synthesis of Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the functional groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the iodo-substituted pyridine framework. These methods have been optimized to achieve high yields and excellent stereochemical control.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that under controlled conditions, it undergoes efficient biodegradation without releasing harmful byproducts into the environment. This makes it a sustainable choice for industrial applications where eco-friendliness is a priority.

In conclusion, Methyl 5-(fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804743-11-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis while offering promising avenues for drug development and materials science. As research continues to uncover new potential uses for this compound, its role in advancing modern chemistry is expected to grow significantly.

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